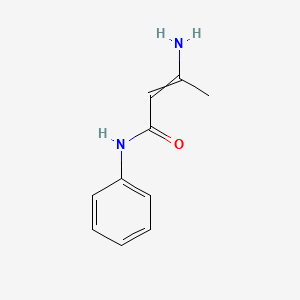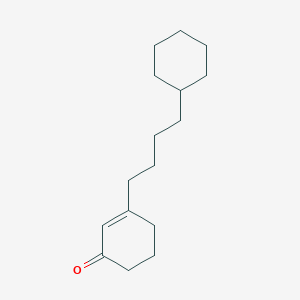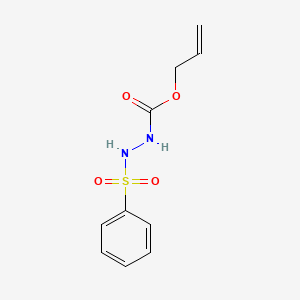
Benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene-1,3-dicarboxylic acid; butane-1,4-diol; hexanedioic acid: is a compound that forms part of the family of polyesters. These compounds are typically used in the production of various types of polymers, which have applications in numerous industries, including textiles, packaging, and automotive sectors. The compound is known for its role in creating durable and versatile materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a condensation polymerization reaction. This process typically requires the presence of a dicarboxylic acid (benzene-1,3-dicarboxylic acid and hexanedioic acid) and a diol (butane-1,4-diol). The reaction is carried out under high temperatures (around 260°C) and low pressure to facilitate the formation of ester bonds .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo polymerization. The resulting polymer is then extruded, cooled, and cut into pellets for further processing .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol groups present in butane-1,4-diol.
Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in the synthesis of advanced polymers and materials with specific properties.
Biology:
- Research into biodegradable polymers for medical applications, such as sutures and drug delivery systems.
Medicine:
- Potential use in creating biocompatible materials for implants and prosthetics.
Industry:
Wirkmechanismus
The compound exerts its effects primarily through the formation of ester bonds during polymerization. The molecular targets include the hydroxyl groups of butane-1,4-diol and the carboxyl groups of benzene-1,3-dicarboxylic acid and hexanedioic acid. The pathways involved include condensation reactions that result in the elimination of water molecules and the formation of long polymer chains .
Vergleich Mit ähnlichen Verbindungen
Terephthalic acid; ethane-1,2-diol: Used in the production of polyethylene terephthalate (PET).
Isophthalic acid; ethane-1,2-diol: Used in the production of high-performance resins and coatings.
Uniqueness:
Eigenschaften
CAS-Nummer |
60608-99-3 |
|---|---|
Molekularformel |
C18H26O10 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
UUXDKTFEYLYPJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO |
Verwandte CAS-Nummern |
60608-99-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)



![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)


![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)


